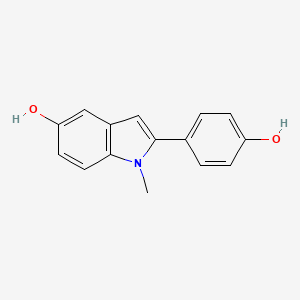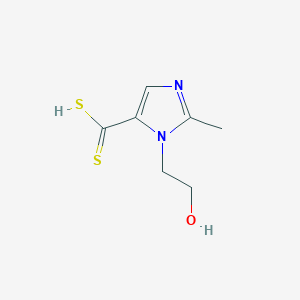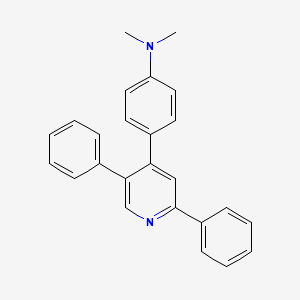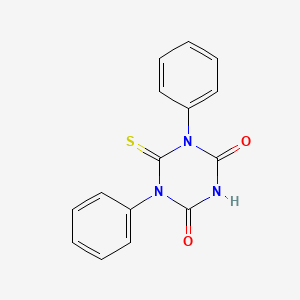
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione is a member of the class of 1,3,5-triazinanes This compound is characterized by a six-membered heterocyclic aromatic ring containing three nitrogen atoms at alternating positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the formation of the desired triazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of protoporphyrinogen oxidase, interfering with the action of this enzyme and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar structural features but lacking the phenyl and sulfanylidene groups.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: A related compound with thioisocyanurate structure, known for its nonlinear optical properties.
Uniqueness
1,5-Diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione is unique due to the presence of both phenyl groups and a sulfanylidene moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
91234-98-9 |
|---|---|
Molecular Formula |
C15H11N3O2S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
1,5-diphenyl-6-sulfanylidene-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C15H11N3O2S/c19-13-16-14(20)18(12-9-5-2-6-10-12)15(21)17(13)11-7-3-1-4-8-11/h1-10H,(H,16,19,20) |
InChI Key |
DBILQZLNRGVODE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=O)N(C2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


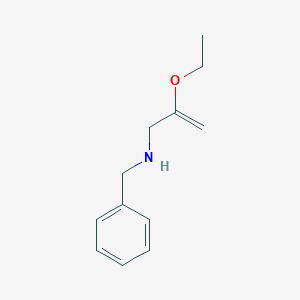
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
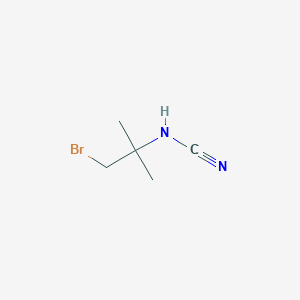
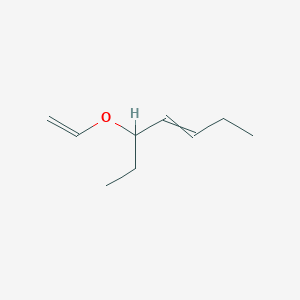
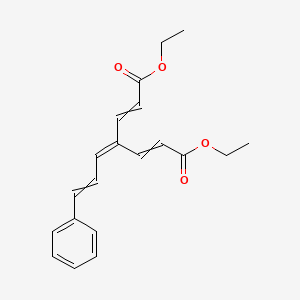
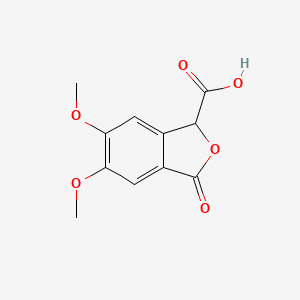
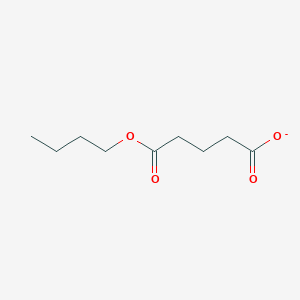
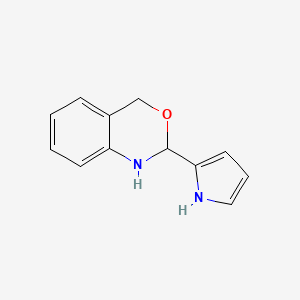
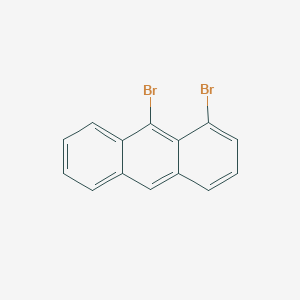
![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
